

# Comparative $^1\text{H}$ NMR Analysis of 2-Bromo-3-methoxypyridine and Related Compounds

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## Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

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This guide provides a detailed comparative analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **2-Bromo-3-methoxypyridine** against its parent heterocyclic structures, 2-bromopyridine and 3-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and purity assessment of this important chemical intermediate.

## Signal Assignment and Spectral Interpretation

The  $^1\text{H}$  NMR spectrum of **2-Bromo-3-methoxypyridine** in deuterated chloroform ( $\text{CDCl}_3$ ) displays distinct signals corresponding to the three aromatic protons and the methoxy group protons. The assignment of these signals is based on the chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and multiplicities, which are influenced by the electronic effects of the bromo and methoxy substituents.

The electron-withdrawing nature of the bromine atom at the C2 position and the electron-donating effect of the methoxy group at the C3 position significantly influence the chemical shifts of the ring protons. The proton at the C6 position (H-6) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom. The electron-donating methoxy group will shield the adjacent protons, particularly H-4, causing an upfield shift compared to unsubstituted pyridine.

Based on established principles and experimental data, the signal assignments for **2-Bromo-3-methoxypyridine** are as follows: the singlet at 3.90 ppm is attributed to the three protons of the methoxy group ( $-\text{OCH}_3$ ). The multiplet at approximately 7.97 ppm corresponds to the H-6

proton. The doublet of doublets at 7.21 ppm is assigned to the H-4 proton, with coupling constants of  $J = 8.0$  Hz (ortho-coupling with H-5) and  $J = 4.8$  Hz (meta-coupling with H-6). The multiplet at 7.12 ppm is assigned to the H-5 proton.

## Comparative Data

To provide a clear context for the spectral features of **2-Bromo-3-methoxypyridine**, the following table summarizes its  $^1\text{H}$  NMR data alongside that of 2-bromopyridine and 3-methoxypyridine.

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Bromo-3-methoxypyridine	-OCH <sub>3</sub>	3.90	s	-
	H-5	7.12	m	-
	H-4	7.21	dd	8.0, 4.8
	H-6	7.97	m	-
2-Bromopyridine[1]	H-5	7.21-7.26	m	-
	H-3	7.44-7.46	m	-
	H-4	7.50-7.55	m	-
	H-6	8.30-8.40	m	-
3-Methoxypyridine	-OCH <sub>3</sub>	~3.8	s	-
	H-5	~7.2	m	-
	H-4	~7.3	m	-
	H-2	~8.2	m	-
	H-6	~8.3	m	-

Note: The data for 3-methoxypyridine is approximated from typical values for methoxy-substituted pyridines, as precise experimental values were not found in the immediate search results.

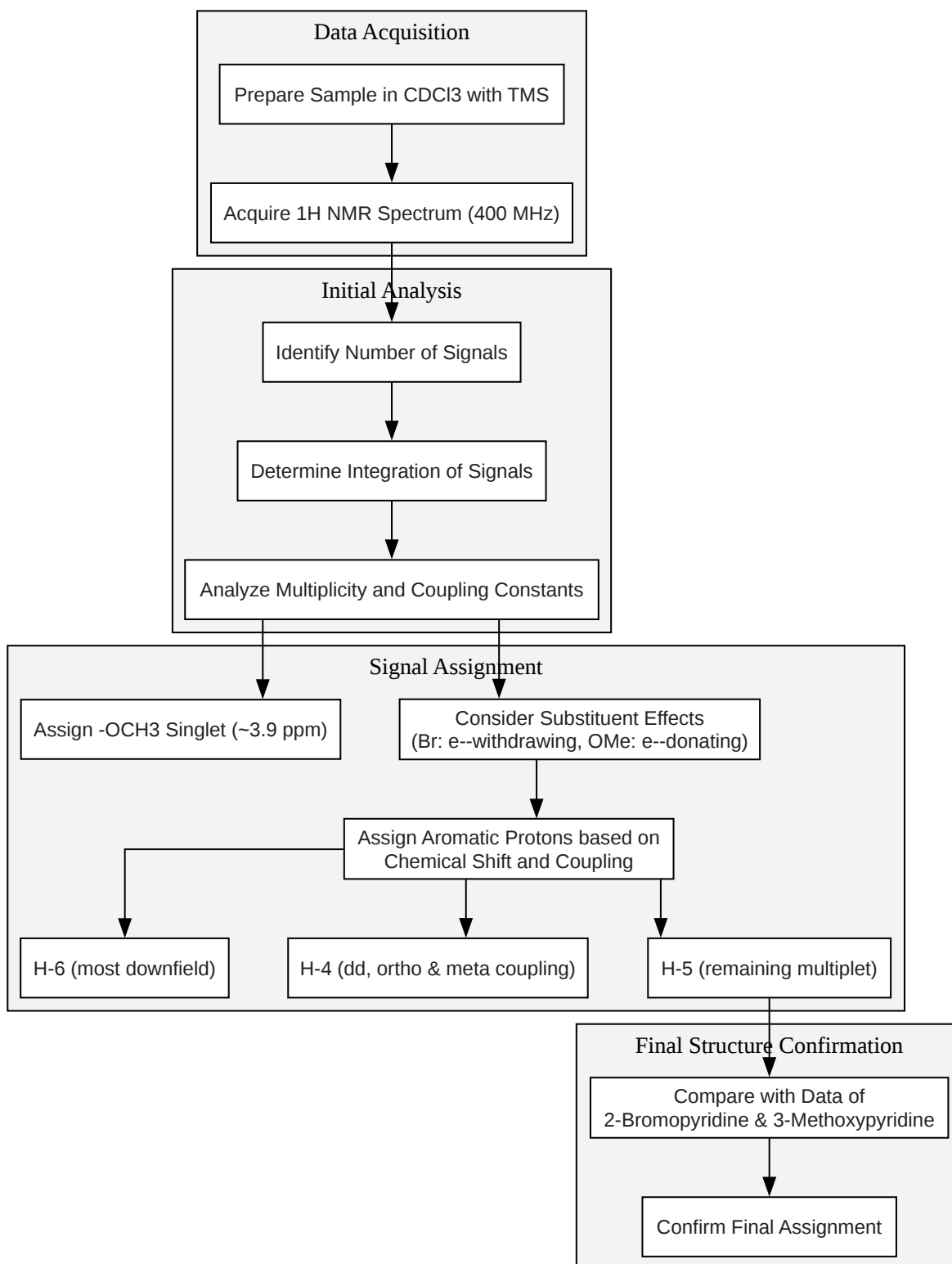
## Experimental Protocol

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectra were acquired on a 400 MHz spectrometer. The sample of **2-Bromo-3-methoxypyridine** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data was processed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

## Logical Workflow for Signal Assignment

The following diagram illustrates the logical workflow used for the assignment of proton signals in the <sup>1</sup>H NMR spectrum of **2-Bromo-3-methoxypyridine**.



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Figure 1. Logical workflow for the  $^1\text{H}$  NMR signal assignment of **2-Bromo-3-methoxypyridine**.

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## References

- 1. rsc.org [rsc.org]
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